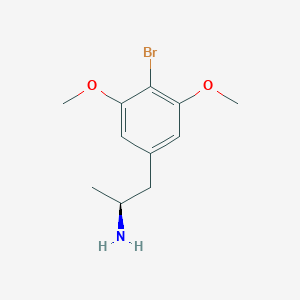

4-Bromo-3,5-dimethoxyamphetamine, (S)-

Description

Historical Context and Initial Synthesis of 4-Bromo-3,5-dimethoxyamphetamine (B12805305)

The initial synthesis of 4-Bromo-3,5-dimethoxyamphetamine is credited to the American medicinal chemist and pharmacologist Alexander Shulgin. chemeurope.com Shulgin, known for his extensive work in the field of psychoactive compounds, documented the synthesis of the racemic mixture of this compound in his comprehensive book, "PiHKAL: A Chemical Love Story". chemeurope.com The synthesis of the racemic compound is a matter of public record through this publication. However, specific details regarding the enantioselective synthesis of (S)-4-Bromo-3,5-dimethoxyamphetamine are not widely available in peer-reviewed scientific literature, indicating a significant gap in the historical and chemical record of this particular stereoisomer.

Classification within the Substituted Amphetamine Class

4-Bromo-3,5-dimethoxyamphetamine is structurally classified as a substituted amphetamine. wikipedia.org The core of its structure is the amphetamine backbone, which is an alpha-methylated phenethylamine (B48288). The substitutions on the phenyl ring at the 4-bromo, 3-methoxy, and 5-methoxy positions give rise to its specific chemical identity. This classification places it within a broad family of compounds known for their diverse pharmacological activities, which are heavily influenced by the nature and position of the substituents on the aromatic ring. wikipedia.org

Table 1: Structural Classification of 4-Bromo-3,5-dimethoxyamphetamine

| Feature | Description |

| Core Structure | Amphetamine (alpha-methylphenethylamine) |

| Phenyl Ring Substituents | 4-Bromo, 3,5-Dimethoxy |

| Chemical Class | Substituted Amphetamine |

Significance of the (S)-Enantiomer in Enantioselective Pharmacological Inquiry

The significance of the (S)-enantiomer of 4-Bromo-3,5-dimethoxyamphetamine lies in the fundamental principles of stereochemistry in pharmacology. For many chiral drugs, the different spatial arrangements of atoms in enantiomers lead to distinct interactions with chiral biological targets such as receptors and enzymes. In the realm of substituted amphetamines, it is well-established that one enantiomer is often significantly more potent or possesses a different pharmacological profile than the other. For instance, in the closely related and more extensively studied compound 4-bromo-2,5-dimethoxyamphetamine (DOB), the (R)-enantiomer is the more active psychedelic. nih.gov

Table 2: Receptor Affinity of Racemic 4-Bromo-3,5-dimethoxyamphetamine

| Receptor | Affinity (Ki, nM) |

| 5-HT2A | 210 |

| 5-HT2C | 570 |

Data from a study on the parent compound, 3,5-Dimethoxyamphetamine, and its derivatives. nih.gov

Overview of Research Gaps and Current Knowledge Landscape

The current body of scientific literature on (S)-4-Bromo-3,5-dimethoxyamphetamine is notably sparse. The primary research gap is the absence of dedicated studies on this specific enantiomer. While its racemic parent is mentioned in the context of Shulgin's work and in broader studies of substituted amphetamines, detailed investigations into the enantioselective synthesis, chiral separation, and specific pharmacological properties of the (S)-isomer are largely absent from public scientific databases.

The repeated assertion that "very little data exists" for the racemic compound is even more pronounced for its individual enantiomers. wikipedia.orgresearchgate.netnih.gov This lack of information prevents a thorough understanding of its potential as a pharmacological tool for probing receptor function or as a lead compound for further drug development. The current knowledge landscape is therefore characterized by a significant void, inviting further scientific exploration to elucidate the chemical and pharmacological characteristics of (S)-4-Bromo-3,5-dimethoxyamphetamine. Future research should prioritize the enantioselective synthesis and the comparative pharmacological evaluation of both the (S) and (R) enantiomers to fully understand their structure-activity relationships.

Structure

3D Structure

Properties

CAS No. |

1335888-10-2 |

|---|---|

Molecular Formula |

C11H16BrNO2 |

Molecular Weight |

274.15 g/mol |

IUPAC Name |

(2S)-1-(4-bromo-3,5-dimethoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-9(14-2)11(12)10(6-8)15-3/h5-7H,4,13H2,1-3H3/t7-/m0/s1 |

InChI Key |

FAVLJTSHWBEOMA-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C(=C1)OC)Br)OC)N |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)OC)Br)OC)N |

Origin of Product |

United States |

Stereoselective Synthesis and Chiral Resolution Methodologies for S 4 Bromo 3,5 Dimethoxyamphetamine

Precursor Compounds and Synthetic Pathways to 4-Bromo-3,5-dimethoxyamphetamine (B12805305)

The synthesis of racemic 4-Bromo-3,5-dimethoxyamphetamine typically commences with the preparation of a key precursor, 4-bromo-3,5-dimethoxybenzaldehyde (B126845). A common route to this aldehyde starts from syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde), which undergoes bromination to introduce the bromine atom at the 4-position of the aromatic ring.

Once the substituted benzaldehyde (B42025) is obtained, a classical approach to constructing the amphetamine side chain is through a Henry reaction. This involves the condensation of 4-bromo-3,5-dimethoxybenzaldehyde with nitroethane in the presence of a base, such as ammonium (B1175870) acetate (B1210297), to yield the corresponding nitrostyrene, 1-(4-bromo-3,5-dimethoxyphenyl)-2-nitropropene.

The final step in the racemic synthesis is the reduction of the nitroalkene. Various reducing agents can be employed for this transformation. A common method involves the use of lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This powerful reducing agent reduces both the nitro group and the carbon-carbon double bond to afford racemic 4-Bromo-3,5-dimethoxyamphetamine. An alternative and often milder method for this reduction utilizes sodium borohydride (B1222165) (NaBH4) in the presence of a copper(II) salt, such as copper(II) chloride. This system has been shown to be effective in the one-pot reduction of substituted β-nitrostyrenes to the corresponding phenethylamines with good yields. rsc.org

Table 1: Key Precursors in the Synthesis of Racemic 4-Bromo-3,5-dimethoxyamphetamine

| Precursor Compound | Chemical Formula | Role in Synthesis |

| Syringaldehyde | C9H10O4 | Starting material for the synthesis of 4-bromo-3,5-dimethoxybenzaldehyde. |

| 4-Bromo-3,5-dimethoxybenzaldehyde | C9H9BrO3 | Key intermediate that reacts with nitroethane. |

| Nitroethane | C2H5NO2 | Provides the two-carbon and nitrogen backbone of the amphetamine structure. |

| 1-(4-Bromo-3,5-dimethoxyphenyl)-2-nitropropene | C11H12BrNO4 | Intermediate formed from the Henry reaction. |

| Lithium Aluminum Hydride (LiAlH4) | H4AlLi | A strong reducing agent for the conversion of the nitroalkene to the amine. |

| Sodium Borohydride (NaBH4) / Copper(II) Chloride (CuCl2) | NaBH4 / CuCl2 | A milder reducing system for the final reduction step. rsc.org |

Enantioselective Synthetic Strategies for the (S)-Enantiomer

To circumvent the need for chiral resolution of a racemic mixture, enantioselective synthetic methods can be employed to directly produce the desired (S)-enantiomer. These strategies typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Catalysis in Amination Reactions

Asymmetric catalysis represents a powerful tool for the synthesis of chiral amines. One relevant approach is the asymmetric reductive amination of a prochiral ketone precursor, 4-bromo-3,5-dimethoxyphenyl-2-propanone. This ketone can be synthesized from the corresponding benzaldehyde. The reductive amination involves the reaction of the ketone with an ammonia (B1221849) source to form an imine intermediate, which is then asymmetrically reduced by a chiral catalyst to yield the desired (S)-amine. While specific catalysts for the direct asymmetric reductive amination of 4-bromo-3,5-dimethoxyphenyl-2-propanone are not extensively documented in publicly available literature, research on analogous ketones has demonstrated the feasibility of this approach using transition metal catalysts with chiral ligands or through biocatalysis with enzymes like transaminases or amine dehydrogenases. mdpi.com

Chiral Auxiliaries in Stereocontrolled Synthesis

The use of chiral auxiliaries is a well-established method for stereocontrolled synthesis. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the formation of a new stereocenter. For the synthesis of (S)-amphetamines, chiral phenylethylamines, such as (S)-(-)-α-methylbenzylamine, can be used as chiral auxiliaries. researchgate.net

The synthesis would involve the condensation of 4-bromo-3,5-dimethoxyphenyl-2-propanone with the (S)-chiral auxiliary to form a diastereomeric mixture of imines. Subsequent reduction of this imine mixture would yield a mixture of diastereomeric amines. These diastereomers can then be separated, for instance by chromatography, and the chiral auxiliary can be cleaved to yield the enantiomerically pure (S)-4-Bromo-3,5-dimethoxyamphetamine. The success of this method relies on the efficient separation of the diastereomeric intermediates and the clean removal of the chiral auxiliary.

Methods for Chiral Resolution of Racemic 4-Bromo-3,5-dimethoxyamphetamine

When a racemic mixture of 4-Bromo-3,5-dimethoxyamphetamine is synthesized, the enantiomers must be separated to isolate the desired (S)-isomer. This separation is known as chiral resolution.

Diastereomeric Salt Formation

A classical and widely used method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid. pbworks.comwikipedia.org For a racemic mixture of 4-Bromo-3,5-dimethoxyamphetamine, an enantiomerically pure acid, such as (+)-tartaric acid, can be used as the resolving agent. pbworks.com

The reaction of the racemic amine with the chiral acid results in the formation of a mixture of two diastereomeric salts: [(S)-amine·(+)-acid] and [(R)-amine·(+)-acid]. These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. After separation, the desired enantiomer can be recovered from the purified diastereomeric salt by treatment with a base to neutralize the acid.

Table 2: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Type |

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Tartaric Acid | Chiral Acid |

| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid |

| (1S)-(+)-10-Camphorsulfonic acid | Chiral Acid |

| O,O'-Dibenzoyl-L-tartaric acid | Chiral Acid |

Chiral Chromatography Techniques

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their differential retention and, consequently, their separation.

Another approach in chiral chromatography involves pre-column derivatization of the racemic amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Pharmacological Mechanisms of Action of S 4 Bromo 3,5 Dimethoxyamphetamine

Neurotransmitter System Modulation by the Compound

The most significant and well-documented interactions of 4-Bromo-3,5-dimethoxyamphetamine (B12805305) are within the serotonergic system, particularly with the 5-HT2 family of receptors. wikipedia.orgncats.io

4-Bromo-3,5-dimethoxyamphetamine (DOB) demonstrates a high binding affinity for the serotonin (B10506) 5-HT2A receptor. nih.gov This interaction is considered central to its primary pharmacological effects. wikipedia.orgncats.io The affinity for this receptor has been quantified in various studies, showing values in the low nanomolar range, indicating a potent interaction. For instance, studies using radioligand binding assays have determined its inhibition constant (Ki) to be exceptionally low. One study reported a Ki value of 0.79 nM for [3H]DOB-labeled central 5-HT2 receptors. nih.gov Another source lists a Ki of 41 nM for the 5-HT2 receptor. sigmaaldrich.com The R-(-)-DOB isomer is noted to be the more active enantiomer, a significant finding as it differs from many other phenethylamines where the R-isomer is typically less active. wikipedia.orgchemeurope.com

In addition to its high affinity for the 5-HT2A receptor, DOB also binds to the 5-HT2C receptor. ncats.iosigmaaldrich.com While it is often used in research for its effects on the 5-HT2 receptor subfamily, it is not highly selective between the subtypes. ncats.io The compound is described as a 5-HT2/5-HT1C serotonin receptor agonist, though its affinity for 5-HT1 family receptors is considerably lower than for 5-HT2 receptors. nih.govsigmaaldrich.com One study noted that while DOB binds with high affinity to 5-HT2 receptors, its alpha-desmethyl derivative (2C-B) is less selective, binding with significant affinity to 5-HT1A, 5-HT1B, and 5-HT1C receptors as well. nih.gov

Table 1: Binding Affinities (Ki, nM) of (±)-4-Bromo-3,5-dimethoxyamphetamine at Serotonin Receptors

| Receptor | Ki (nM) | Reference |

|---|---|---|

| 5-HT2 | 0.79 | nih.gov |

| 5-HT2 | 41 | sigmaaldrich.com |

| 5-HT1 | 3340 | sigmaaldrich.com |

Functionally, 4-Bromo-3,5-dimethoxyamphetamine acts as an agonist at the 5-HT2 family of receptors, including 5-HT2A, 5-HT2B, and 5-HT2C. wikipedia.orgncats.ioncats.io Its activity is often characterized as that of a partial agonist. ncats.iopsychonautwiki.org The agonist action at the 5-HT2A receptor is believed to be the primary mechanism mediating its main psychoactive effects. wikipedia.orgncats.io In comparison to its 4-methyl analog, DOM, and the related compound DOI, DOB has been shown to have a higher efficacy in activating the downstream effects mediated by 5-HT2 receptors. wikipedia.org The functional activity of DOB as a potent agonist has been demonstrated in studies on guinea pig trachea, a tissue model used to assess 5-HT2 receptor activation. sigmaaldrich.com

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Direct scientific evidence detailing the interaction of (S)-4-Bromo-3,5-dimethoxyamphetamine with Trace Amine-Associated Receptor 1 (TAAR1) is currently unavailable in published literature. However, the structural characteristics of this compound as a substituted amphetamine suggest a potential for engagement with TAAR1. TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines and various amphetamine-like substances. wikipedia.orgacs.org

Receptor Binding Profiles and Ligand-Receptor Dynamics

The affinity of a compound for various receptors is a critical determinant of its pharmacological profile. For (S)-4-Bromo-3,5-dimethoxyamphetamine, the available data, though limited, points towards an interaction with serotonin receptors.

Quantitative Receptor Binding Assays for (S)-4-Bromo-3,5-dimethoxyamphetamine

Specific quantitative binding data for the (S)-enantiomer of 4-Bromo-3,5-dimethoxyamphetamine are not extensively documented. However, a study on the racemic mixture (a 1:1 mixture of both enantiomers) of 4-Bromo-3,5-dimethoxyamphetamine has provided some insight into its receptor affinities. This research demonstrated that the compound exhibits a relatively high affinity for the serotonin 5-HT2A and 5-HT2C receptors. The reported inhibition constants (Ki) were 210 nM for the 5-HT2A receptor and 570 nM for the 5-HT2C receptor. It is important to note that these values represent the combined affinity of both the (S)- and (R)-enantiomers.

| Receptor | Ki (nM) for Racemic 4-Bromo-3,5-dimethoxyamphetamine |

| 5-HT2A | 210 |

| 5-HT2C | 570 |

| Data is for the racemic mixture and not the specific (S)-enantiomer. |

Functional Assays for Receptor Activation and Efficacy

There is a significant lack of published functional assay data for (S)-4-Bromo-3,5-dimethoxyamphetamine. Such assays are crucial for determining whether the compound acts as an agonist, antagonist, or inverse agonist at its binding sites, and to what degree (its efficacy). While the binding affinity data suggests a potential for activity at 5-HT2A and 5-HT2C receptors, without functional assays, its precise action at these receptors remains unknown. For many psychedelic amphetamines, agonism at the 5-HT2A receptor is a key mechanism for their hallucinogenic effects. wikipedia.org However, Shulgin's anecdotal reports suggest that 4-Bromo-3,5-dimethoxyamphetamine was not psychedelic at the doses tested, which could imply it is a partial agonist or has a different functional profile compared to classic psychedelic amphetamines. dbpedia.orgchemeurope.com

Intracellular Signaling Pathways Mediated by Receptor Activation

The activation of G-protein coupled receptors, such as the 5-HT2A and TAAR1 receptors, initiates a cascade of intracellular signaling events. While direct studies on the signaling pathways activated by (S)-4-Bromo-3,5-dimethoxyamphetamine are absent, we can infer potential pathways based on its likely receptor targets.

Activation of the 5-HT2A receptor by psychedelic agonists is known to primarily couple to the Gq/11 signaling pathway. wikipedia.org This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). wikipedia.org Furthermore, 5-HT2A receptor activation can also engage β-arrestin pathways, and the specific signaling cascade can be ligand-dependent, a phenomenon known as functional selectivity or biased agonism. nih.govblossomanalysis.comnih.gov This biased signaling is thought to be responsible for the diverse effects of different psychedelic compounds. nih.gov

Should (S)-4-Bromo-3,5-dimethoxyamphetamine engage TAAR1 , it would likely activate Gs and G13 protein-mediated signaling. The Gs pathway leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels, activating protein kinase A (PKA). nih.gov The G13 pathway can lead to the activation of the small GTPase RhoA. nih.gov

Comparative Analysis of Pharmacological Profile with Related Amphetamines

To better understand the potential pharmacology of (S)-4-Bromo-3,5-dimethoxyamphetamine, it is useful to compare it with structurally related and better-characterized substituted amphetamines.

| Compound | Primary Receptor Targets | Known Signaling Mechanisms | Reported Effects |

| (S)-4-Bromo-3,5-dimethoxyamphetamine | 5-HT2A, 5-HT2C (inferred) | Gq/11 (inferred) | Analgesia, numbness (anecdotal) chemeurope.com |

| 2,5-Dimethoxy-4-bromoamphetamine (DOB) | 5-HT2A, 5-HT2B, 5-HT2C | Gq/11, β-arrestin | Psychedelic wikipedia.org |

| 2,5-Dimethoxy-4-methylamphetamine (DOM) | 5-HT2A, 5-HT2C | Gq/11, β-arrestin | Psychedelic |

| 3,4,5-Trimethoxyamphetamine (TMA) | 5-HT2A, 5-HT2C | Gq/11 (inferred) | Psychedelic |

The substitution pattern on the phenyl ring of amphetamines significantly influences their pharmacological properties. For instance, compounds with a 2,5-dimethoxy substitution pattern, such as DOB and DOM, are potent 5-HT2A receptor agonists and are known for their psychedelic effects. wikipedia.org In contrast, the 3,5-dimethoxy substitution of the title compound may lead to a different pharmacological profile. The addition of a bromine atom at the 4-position in DOB is known to enhance its potency. The placement of the methoxy (B1213986) groups and the bromine atom in (S)-4-Bromo-3,5-dimethoxyamphetamine results in a unique electronic and steric profile that likely alters its interaction with receptor binding pockets compared to its 2,5-dimethoxy isomers. The reported lack of psychedelic effects at tested doses for 4-Bromo-3,5-dimethoxyamphetamine, despite its affinity for the 5-HT2A receptor, highlights the importance of functional efficacy and downstream signaling in determining the ultimate pharmacological outcome. chemeurope.com

Metabolism and Biotransformation of S 4 Bromo 3,5 Dimethoxyamphetamine

Proposed Metabolic Pathways Based on Related Compounds

While specific studies on (S)-4-Bromo-3,5-dimethoxyamphetamine are scarce, the metabolism of analogous compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) and other 2,5-dimethoxyamphetamine (B1679032) derivatives, has been documented. nih.govnih.govnih.govresearchgate.netnih.gov These studies provide a foundation for predicting the metabolic transformations of (S)-4-Bromo-3,5-dimethoxyamphetamine.

Oxidative Deamination Mechanisms

A primary and well-established metabolic route for amphetamines is oxidative deamination. nih.govresearchgate.netnih.gov This process, primarily occurring in the liver, involves the removal of the amine group, leading to the formation of a ketone or aldehyde intermediate. nih.gov In the case of (S)-4-Bromo-3,5-dimethoxyamphetamine, this pathway would likely lead to the formation of a phenylacetone (B166967) derivative. This intermediate can then be further metabolized through reduction to the corresponding alcohol or oxidation to a carboxylic acid. nih.govresearchgate.net This metabolic sequence effectively transforms the parent compound into more polar metabolites, facilitating their excretion.

O-Demethylation Pathways

Another significant metabolic pathway for methoxylated amphetamines is O-demethylation, the removal of one or both of the methyl groups from the methoxy (B1213986) substituents on the aromatic ring. nih.govnih.govnih.gov Studies on related compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have identified both 2-O-desmethyl and 5-O-desmethyl metabolites. nih.gov It is plausible that (S)-4-Bromo-3,5-dimethoxyamphetamine undergoes a similar process, resulting in mono- and di-hydroxylated metabolites. These demethylated products can then be subject to further metabolic reactions.

Hydroxylation and Conjugation Reactions

Following oxidative deamination and O-demethylation, the resulting metabolites often undergo Phase II conjugation reactions. researchgate.netyoutube.com These reactions involve the addition of endogenous molecules such as glucuronic acid or sulfate (B86663) to the newly formed hydroxyl or carboxyl groups. This process significantly increases the water solubility of the metabolites, preparing them for efficient renal or biliary excretion. While direct evidence for conjugation of (S)-4-Bromo-3,5-dimethoxyamphetamine metabolites is unavailable, it is a common final step in the metabolism of many xenobiotics. nih.gov

Identification of Preclinical Metabolites

To date, there are no published studies that specifically identify preclinical metabolites of (S)-4-Bromo-3,5-dimethoxyamphetamine. However, based on the metabolism of the closely related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, several analogous metabolites can be predicted. nih.gov

Table 1: Predicted Preclinical Metabolites of (S)-4-Bromo-3,5-dimethoxyamphetamine Based on 2C-B Metabolism

| Proposed Metabolite Name | Metabolic Pathway |

| 4-Bromo-3,5-dimethoxyphenylacetone | Oxidative Deamination |

| 1-(4-Bromo-3,5-dimethoxyphenyl)propan-2-ol | Reduction of Ketone |

| 4-Bromo-3,5-dimethoxyphenylacetic acid | Oxidation of Aldehyde |

| 4-Bromo-3-hydroxy-5-methoxyphenethylamine | O-Demethylation |

| 4-Bromo-5-hydroxy-3-methoxyphenethylamine | O-Demethylation |

| Acetylated O-desmethyl metabolites | Acetylation of Amine |

This table is predictive and based on metabolic pathways of structurally related compounds.

Enzymatic Systems Involved in Biotransformation

The biotransformation of amphetamines and related compounds is primarily mediated by a complex interplay of enzymes, with the Cytochrome P450 superfamily playing a central role. nih.govresearchgate.netjbclinpharm.org

Cytochrome P450 Enzyme Contributions

The Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases responsible for the oxidative metabolism of a vast array of xenobiotics, including many drugs. nih.gov For substituted amphetamines, the CYP2D6 isoenzyme has been identified as a key player, particularly in the process of O-demethylation. nih.govnih.gov A study on several 2,5-dimethoxyamphetamine derivatives, including the structurally related 4-bromo-2,5-dimethoxyamphetamine (DOB), found that CYP2D6 was the primary enzyme involved in their O-demethylation. nih.gov However, the study also noted that the formation of these metabolites was relatively low.

Table 2: Key Enzymes in the Metabolism of Related Amphetamines

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction(s) |

| Cytochrome P450 | CYP2D6 | O-demethylation |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Oxidative Deamination |

Monoamine Oxidase Activity

Specific data on the interaction of (S)-4-bromo-3,5-dimethoxyamphetamine with monoamine oxidase (MAO) isoforms, MAO-A and MAO-B, is not available in the current body of scientific literature. Generally, amphetamine derivatives can act as inhibitors of MAO, which is a key enzyme in the catabolism of monoamine neurotransmitters. nih.gov The nature and potency of this inhibition are highly dependent on the specific structural characteristics of the amphetamine molecule, including the substitution patterns on the phenyl ring and the stereochemistry of the alpha-methyl group. Without dedicated studies on (S)-4-bromo-3,5-dimethoxyamphetamine, its potential as a substrate or inhibitor of MAO remains uncharacterized.

In Vitro Metabolic Stability Studies in Preclinical Models

There are no published in vitro metabolic stability studies that have specifically investigated (S)-4-bromo-3,5-dimethoxyamphetamine in preclinical models such as liver microsomes or hepatocytes from various species. Such studies are crucial for determining the rate of metabolism and for identifying the primary metabolic pathways, including oxidative and conjugative reactions. While research has been conducted on the in vitro metabolism of other related phenethylamines, these findings cannot be directly extrapolated to (S)-4-bromo-3,5-dimethoxyamphetamine due to the significant influence of subtle structural differences on metabolic outcomes.

In Vivo Metabolic Profiling in Animal Models

Detailed in vivo metabolic profiling of (S)-4-bromo-3,5-dimethoxyamphetamine in animal models has not been reported in the available scientific literature. Consequently, there is no information on the metabolites formed, their distribution in biological fluids and tissues, or the excretion kinetics of this specific compound in any animal species. Studies on analogous compounds have identified various metabolic pathways, including deamination, O-demethylation, and hydroxylation, followed by conjugation. nih.govnih.govresearchgate.net However, the specific metabolic fate of (S)-4-bromo-3,5-dimethoxyamphetamine remains to be elucidated through dedicated in vivo research.

Advanced Analytical Methodologies for S 4 Bromo 3,5 Dimethoxyamphetamine Research

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of (S)-4-Bromo-3,5-dimethoxyamphetamine, enabling its separation from complex matrices, synthetic precursors, and structurally similar isomers. The choice of technique depends on the analytical goal, whether it is for initial screening, quantitative analysis, or the critical separation of enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like 4-Bromo-3,5-dimethoxyamphetamine (B12805305). Following separation in the gas phase, the mass spectrometer provides detailed structural information based on the molecule's mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

Under electron ionization (EI), amphetamine analogues typically undergo α-cleavage of the side chain, producing a characteristic iminium cation. For 4-Bromo-3,5-dimethoxyamphetamine, this would result in a fragment at m/z 44. The molecular ion peak and isotopic pattern from the bromine atom (two peaks of nearly equal intensity at M+ and M+2) are also key identifiers. researchgate.netnih.gov However, the mass spectra of regioisomeric bromodimethoxyamphetamines can be very similar, which can complicate unambiguous identification. researchgate.netnih.gov To overcome this, derivatization of the primary amine with reagents like trifluoroacetic anhydride (B1165640) (TFA) is often employed. This process can improve chromatographic resolution between isomers and may yield more unique mass spectra. researchgate.net

Table 1: Representative GC-MS Parameters for Amphetamine Analogue Analysis

| Parameter | Value/Condition |

|---|---|

| Column | DB-1ms or equivalent (non-polar), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Oven Program | Initial 100°C, ramp to 300°C |

| Injector Temp. | 280°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Scan Range | 30-550 amu |

| Key Fragments | m/z 44, 230/232 (expected for brominated fragment) |

Note: Parameters are representative and may be adapted from methods for related isomers like 4-bromo-2,5-dimethoxyamphetamine (DOB). researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, particularly for compounds in complex biological matrices. It does not require the analyte to be volatile, which avoids the need for derivatization in many cases. The compound is first separated by liquid chromatography and then detected by a tandem mass spectrometer.

In a typical LC-MS/MS method, a precursor ion (usually the protonated molecule, [M+H]⁺) is selected and fragmented to produce specific product ions. Monitoring these specific transitions (precursor → product) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. For related brominated amphetamines, methods often utilize a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an acidic modifier like formic acid to ensure good peak shape and ionization efficiency. researchgate.netnih.govnih.gov

Table 2: Representative LC-MS/MS Parameters for Amphetamine Analogue Analysis

| Parameter | Value/Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., Kinetex, 50 x 2.1 mm, 2.6 µm) nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Note: Parameters are based on established methods for a range of phenethylamines, including 4-bromo-2,5-dimethoxyamphetamine (DOB). nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust technique for the quantitative analysis of 4-Bromo-3,5-dimethoxyamphetamine. Separation is typically achieved on a reversed-phase column (e.g., C18) where the brominated compound would show significant retention.

A critical application of HPLC in the analysis of (S)-4-Bromo-3,5-dimethoxyamphetamine is chiral separation. Since the (S)- and (R)- enantiomers have identical physical properties in a non-chiral environment, specialized methods are required to separate them. This can be accomplished in two primary ways:

Chiral Stationary Phases (CSPs): Using a column that is itself chiral (e.g., a Phenomenex Lux® AMP column) allows for the direct separation of the enantiomers. bu.edu

Chiral Derivatizing Agents (CDAs): The racemic mixture can be reacted with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov

Table 3: Principles of Chiral HPLC Separation

| Approach | Principle | Example |

|---|---|---|

| Direct (Chiral Column) | Enantiomers interact differently with the chiral stationary phase, leading to different retention times. | Phenomenex Lux® AMP Column bu.edu |

| Indirect (Derivatization) | Enantiomers are converted into diastereomers, which are then separable on a standard achiral column. | Marfey's Reagent nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and cost-effective screening method. For amphetamine-like substances, silica (B1680970) gel plates are commonly used. nih.govuj.edu.pl The separation is based on the differential partitioning of the compound between the stationary phase (silica) and the mobile phase. The position of the spot is recorded as a retention factor (Rf).

Various solvent systems can be employed, with a common choice being a mixture of a polar organic solvent like methanol (B129727) or ethyl acetate (B1210297) with a base such as ammonia (B1221849) to suppress tailing of the amine. unodc.orgunodc.org Visualization can be achieved by viewing under UV light (254 nm) and by spraying with a sequence of color-forming reagents like ninhydrin (B49086) (for primary amines) or Marquis reagent. uj.edu.plmdma.ch While useful for presumptive identification, TLC often lacks the resolution to distinguish between closely related positional isomers. mdma.ch

Table 4: Representative TLC Systems for Amphetamine Analysis

| System | Mobile Phase Composition (v/v/v) | Typical Visualization |

|---|---|---|

| System 1 | Methanol : Concentrated Ammonia (100:1.5) unodc.org | UV light, Ninhydrin Spray |

| System 2 | Cyclohexane : Toluene : Diethylamine (75:15:10) unodc.org | Marquis Reagent |

| System 3 | Ethyl Acetate : Methanol : Concentrated Ammonia (85:10:5) unodc.org | Iodoplatinate Reagent |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of (S)-4-Bromo-3,5-dimethoxyamphetamine, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR provide a wealth of information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

For 4-Bromo-3,5-dimethoxyamphetamine, the ¹H NMR spectrum is expected to show:

A singlet for the two equivalent aromatic protons (H-2 and H-6).

A singlet for the six protons of the two equivalent methoxy (B1213986) groups.

Signals corresponding to the protons of the aminopropane side chain (CH₂, CH, and CH₃), with characteristic splitting patterns.

Table 5: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| (S)-4-Bromo-3,5-dimethoxyamphetamine | - |

| 4-Bromo-2,5-dimethoxyamphetamine | DOB |

| 2,5-Dimethoxyamphetamine (B1679032) | DMA |

| 4-bromo-3,5-dimethoxybenzaldehyde (B126845) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used for the structural elucidation of molecules. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. albany.eduspectroscopyonline.com The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), which serves as a unique "molecular fingerprint." spectroscopyonline.com

Polar functional groups, such as those present in this molecule, tend to produce the most intense IR peaks. spectroscopyonline.com Key vibrational modes expected in the IR spectrum of (S)-4-Bromo-3,5-dimethoxyamphetamine are detailed in the table below.

Table 1: Expected Infrared Absorption Bands for 4-Bromo-3,5-dimethoxyamphetamine

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3400 - 3300 | N-H stretch | Primary Amine |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 3000 - 2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| 1600 - 1475 | C=C stretch | Aromatic Ring |

| 1250 - 1200 | C-O stretch (asymmetric) | Aryl Ether |

| 1150 - 1020 | C-N stretch | Amine |

| 1050 - 1000 | C-O stretch (symmetric) | Aryl Ether |

| 1000 - 650 | C-Br stretch | Aryl Bromide |

This table is generated based on established infrared spectroscopy correlation charts and data for similar compounds.

Techniques like Attenuated Total Reflectance (ATR) are commonly used in modern Fourier Transform Infrared (FT-IR) spectroscopy, allowing for the analysis of samples with minimal preparation. swgdrug.orgspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. wikipedia.org In organic molecules like (S)-4-Bromo-3,5-dimethoxyamphetamine, the substituted benzene (B151609) ring acts as a chromophore. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones, with the energy of the transition corresponding to the wavelength of light absorbed. msu.edumasterorganicchemistry.com

A UV-Vis spectrum plots the absorbance of light against its wavelength. technologynetworks.com The wavelength of maximum absorbance is denoted as λmax ("lambda max"). masterorganicchemistry.com This value is characteristic of the compound's electronic structure. The intensity of the absorption is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law. wikipedia.org This makes UV-Vis spectroscopy a valuable tool for quantitative analysis once a calibration curve has been established. wikipedia.org

For (S)-4-Bromo-3,5-dimethoxyamphetamine, the electronic transitions are primarily π → π* transitions associated with the conjugated system of the aromatic ring. The exact λmax would be determined by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and analyzing it with a UV-Vis spectrophotometer. wikipedia.org While specific data for the 3,5-dimethoxy isomer is not detailed in the provided search results, related dimethoxyamphetamine derivatives show UV absorption maxima in the range of 270-300 nm. For example, lignin, which also contains methoxy-substituted aromatic rings, shows an absorption maximum around 276 nm. frontiersin.org

Table 2: Typical UV-Vis Absorption Properties for Phenylalkylamines

| Compound Class | Chromophore | Typical λmax Range (nm) | Solvent |

| Substituted Amphetamines | Substituted Benzene Ring | 270 - 300 | Ethanol/Methanol |

This table provides a general range based on the chromophore present. The precise λmax for (S)-4-Bromo-3,5-dimethoxyamphetamine requires experimental determination.

Method Development and Validation for Quantification in Research Matrices

The accurate quantification of (S)-4-Bromo-3,5-dimethoxyamphetamine in research samples requires the development and validation of robust analytical methods. Method validation is the process of demonstrating that an analytical procedure is suitable and reliable for its intended purpose. fda.govnist.gov This involves evaluating several key performance characteristics to ensure the data generated is accurate and reproducible. biopharminternational.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique commonly used for the quantification of trace amounts of substances like substituted amphetamines. nih.gov A study on the quantification of the related isomer 4-bromo-2,5-dimethoxyamphetamine (DOB) in seized blotters provides a relevant framework for method development. nih.gov

The validation process for such a method typically assesses the following parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. campilab.by

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in a given range. This is typically demonstrated by a calibration curve with a high correlation coefficient (r²). nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations. fda.gov

Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (short-term) and intermediate precision (within-laboratory variations). campilab.by

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. campilab.by

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. campilab.by

Table 3: Example Method Validation Parameters for DOB Analysis by LC-MS/MS

| Validation Parameter | Specification | Finding |

| Linearity Range | 0.5 - 200 ng/mL | Linear relationship observed |

| Correlation Coefficient (r²) | > 0.99 | Good correlation achieved nih.gov |

| Precision (RSD%) | < 15% | Method showed good reproducibility nih.gov |

| Sensitivity | ng/mL level | Suitable for trace analysis in seized material nih.gov |

This table is adapted from a study on the isomer 4-bromo-2,5-dimethoxyamphetamine (DOB) and represents typical targets for method validation. nih.gov

Application in Research Sample Analysis and Screening

Validated analytical methods are essential for the practical analysis of research samples. In forensic chemistry and toxicology, these methods are applied to identify and quantify controlled substances and novel psychoactive compounds in various matrices. nih.gov

A primary application is the analysis of seized materials. For instance, the validated LC-MS/MS method for 4-bromo-2,5-dimethoxyamphetamine (DOB) was successfully used to identify and quantify the compound in illicit blotters, a common carrier for potent substances. nih.gov This type of analysis is crucial for law enforcement and public health to understand the composition of substances in circulation.

In addition to targeted quantification, analytical methods are used for broader screening purposes. Forensic toxicology laboratories often use screening tests to detect classes of compounds, but confirmatory methods are necessary for unambiguous identification. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS are standard confirmatory tools. swgdrug.orgnih.gov

Furthermore, advanced screening strategies can be developed to detect unknown or emerging designer drugs. One such approach involves creating MS/MS databases where fragmentation patterns are key. Since compounds with a shared structural backbone exhibit similar fragmentation in a mass spectrometer, these patterns can be used to classify a new, unidentified substance as belonging to a particular chemical family, such as the dimethoxyamphetamines. nih.gov This is a proactive approach in a field where new derivatives are constantly emerging.

The application of these analytical methods provides critical data for research, forensic intelligence, and the characterization of reference materials.

Structure Activity Relationship Sar Studies of 4 Bromo 3,5 Dimethoxyamphetamine and Its Analogues

Impact of Halogen Substitution at the 4-Position on Pharmacological Activity

The substitution at the 4-position of the phenyl ring is a key determinant of potency and activity in psychedelic amphetamines. In the related and well-studied 2,5-dimethoxyamphetamine (B1679032) series, the introduction of a small, lipophilic substituent at this position dramatically increases psychedelic potency.

Specifically, the presence of a halogen atom like bromine, chlorine, or iodine is associated with a significant enhancement of affinity for the serotonin (B10506) 5-HT2A receptor, the primary target for classic psychedelics. researchgate.netnih.gov For instance, 2,5-dimethoxyamphetamine (2,5-DMA) is significantly less potent than its 4-substituted analogues. The introduction of a bromine atom to create 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), or an iodine atom to create DOI, results in compounds with high affinity for 5-HT2 receptors and potent psychedelic effects. nih.gov

This trend is highlighted by the receptor binding affinities shown in the table below.

Table 1: 5-HT2A Receptor Affinity of 4-Substituted 2,5-Dimethoxy-Analogues

| Compound | 4-Position Substituent | 5-HT2A Receptor Affinity (Kᵢ, nM) |

|---|---|---|

| DOB | Bromo (Br) | 0.79 |

| DOI | Iodo (I) | 0.4 |

| DOM | Methyl (CH₃) | 1.0 |

| alpha-desMe DOB (2C-B) | Bromo (Br) | 1.0 |

Data compiled from available research. nih.gov

While direct binding data for 4-Bromo-3,5-dimethoxyamphetamine (B12805305) is scarce, the established principle within this chemical class strongly suggests that the 4-bromo substituent is crucial for its high potency. The bromine atom's electron-withdrawing nature and lipophilicity are thought to enhance the interaction with a specific binding pocket within the 5-HT2A receptor. nih.gov Research on a wide array of phenethylamines confirms that alkyl or halogen groups at the para (4-position) of the phenyl ring generally confer higher affinity for the 5-HT2A receptor compared to alkoxy or nitro groups at the same position. researchgate.net

Role of Methoxy (B1213986) Groups at the 3 and 5-Positions in Receptor Binding

The positioning of methoxy (OCH₃) groups on the phenyl ring is critical in defining the pharmacological character of psychedelic amphetamines. The most potent and well-studied compounds typically feature a 2,5-dimethoxy substitution pattern, as seen in the DOB, DOI, and DOM series. nih.gov Another known pattern is the 3,4,5-trimethoxy substitution of mescaline.

The 3,5-dimethoxy pattern of 4-Bromo-3,5-dimethoxyamphetamine is less common. Studies comparing positional isomers have shown that the 2,4,5-trimethoxy arrangement generally results in higher potency than the 3,4,5-trimethoxy pattern found in TMA (3,4,5-trimethoxyamphetamine). nih.gov Furthermore, research on mescaline derivatives and related 3,4,5-substituted amphetamines shows they generally possess lower affinity for the 5-HT2A receptor compared to their 2,4,5-substituted counterparts. frontiersin.org This suggests that the placement of a methoxy group at the 2-position is highly favorable for 5-HT2A receptor interaction.

The absence of a 2-position methoxy group and the presence of a 3,5-dimethoxy arrangement in 4-Bromo-3,5-dimethoxyamphetamine likely results in a different binding orientation at the 5-HT2A receptor compared to 2,5-dimethoxy isomers like DOB. While still a potent compound, its interaction profile may differ. For example, studies on 4-(3-phenylpropyl)-3,5-dimethoxyamphetamine, another compound with the 3,5-dimethoxy pattern, revealed high affinity for the 5-HT2A receptor (Kᵢ = 4 nM), suggesting this pattern is compatible with strong receptor binding. wikipedia.org

Influence of the Amphetamine Backbone on Monoamine System Interactions

The defining feature of an amphetamine is its phenethylamine (B48288) core with an added alpha-methyl (α-CH₃) group on the ethyl side chain. This single structural modification has profound pharmacological consequences compared to the corresponding phenethylamine (which lacks the α-methyl group).

Interaction with Monoamine Transporters : Amphetamines are known to interact with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). nih.gov They can act as substrates for these transporters, leading to competitive inhibition of monoamine reuptake and promoting the reverse transport (efflux) of neurotransmitters from the presynaptic terminal into the synapse. researchgate.netwikipedia.org This action contributes to the stimulant effects of some amphetamines.

Metabolic Stability : The α-methyl group provides steric hindrance that protects the molecule from metabolism by monoamine oxidase (MAO), an enzyme that readily degrades phenethylamines. This increased metabolic stability generally leads to a longer duration of action for amphetamines compared to their phenethylamine analogues. nih.gov

Receptor Affinity and Efficacy : While the α-methyl group has a minor influence on binding affinity at 5-HT2A/2C receptors for the 2,5-dimethoxy series, it can increase the intrinsic activity (efficacy) at the receptor. nih.gov Studies comparing 4-alkoxy-2,5-dimethoxyphenethylamines with their amphetamine counterparts showed that the amphetamines could exhibit higher activation efficacy, with some acting as full agonists while their phenethylamine versions were partial agonists.

The amphetamine backbone of (S)-4-Bromo-3,5-dimethoxyamphetamine, therefore, suggests a longer duration of action and a potential for interaction with monoamine transporters that would be absent in its phenethylamine counterpart, 2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine.

Table 2: Comparison of Amphetamine vs. Phenethylamine Analogues

| Characteristic | Amphetamine (with α-methyl group) | Phenethylamine (no α-methyl group) |

|---|---|---|

| Metabolism | More resistant to MAO | Readily metabolized by MAO |

| Duration of Action | Generally longer | Generally shorter |

| Monoamine Transporters | Substrate, can cause efflux | Weaker interaction |

| 5-HT2A Receptor Efficacy | Can be higher (partial to full agonist) | Can be lower (partial agonist) |

General trends compiled from available research. nih.govnih.gov

Stereochemical Implications in SAR: Specificity of the (S)-Enantiomer

The α-methyl group of the amphetamine backbone creates a chiral center, meaning the molecule can exist as two different stereoisomers (enantiomers): (S) and (R). Biological systems, particularly receptors, are chiral environments and often exhibit a high degree of stereoselectivity, meaning one enantiomer will bind more tightly or activate the receptor more effectively than the other. wikipedia.org

This is a critical finding, as for many other psychoactive phenethylamines, such as MDA, the (R)-isomer is also responsible for the psychedelic effects, while the (S)-isomer contributes more to stimulant effects. The two enantiomers of a chiral drug can have vastly different affinities and selectivities for various receptors and transporters. wikipedia.org Given this well-established precedent in closely related molecules, it is highly probable that the (R) and (S) enantiomers of 4-Bromo-3,5-dimethoxyamphetamine also exhibit significant differences in their receptor binding profiles. The prompt's focus on the (S)-enantiomer suggests an interest in its specific, and likely distinct, pharmacological properties compared to its (R)-counterpart or the racemic mixture.

Functional potency (the concentration required to produce a given effect) and efficacy (the maximum possible effect) are also highly dependent on stereochemistry. For DOB, the (R)-enantiomer is not only the more affine but also the more potent agonist at the 5-HT2A receptor, responsible for the compound's psychedelic activity. nih.gov

This enantiomeric difference is a fundamental principle of pharmacology. wikipedia.org The three-dimensional structure of an enantiomer determines how well it can fit into and stabilize the active conformation of a receptor. wikipedia.org The (R)-isomer of DOB presumably achieves a more optimal interaction with the chiral binding site of the 5-HT2A receptor, leading to more efficient signal transduction.

Comparative SAR with Related 2,5-Dimethoxyamphetamines and Phenethylamines

A comparative analysis places (S)-4-Bromo-3,5-dimethoxyamphetamine within the broader landscape of psychedelic phenethylamines.

vs. 2,5-Dimethoxyamphetamines (DOB): The primary difference is the methoxy group placement (3,5- vs. 2,5-). As discussed, the 2,5-pattern is generally optimal for 5-HT2A affinity. nih.gov While both DOB and 4-Bromo-3,5-dimethoxyamphetamine are potent 4-bromo-amphetamines, DOB is one of the most potent phenethylamine psychedelics known. nih.gov The stereoselectivity is also a key point of comparison, with (R)-DOB being the more active enantiomer. nih.gov

vs. 2,5-Dimethoxyphenethylamines (2C-B): The main difference here is the amphetamine backbone. 2C-B (4-bromo-2,5-dimethoxyphenethylamine) lacks the α-methyl group of DOB and 4-Bromo-3,5-dimethoxyamphetamine. This makes 2C-B more susceptible to metabolism by MAO and gives it a shorter duration of action. nih.gov While 2C-B still has high affinity for the 5-HT2A receptor, it is also less selective than DOB, showing significant affinity for other serotonin receptor subtypes like 5-HT1A and 5-HT1C. nih.gov

vs. 3,4,5-Trimethoxyamphetamine (TMA): TMA is an isomer of trimethoxyamphetamine, related to mescaline. The 3,4,5-substitution pattern generally confers lower 5-HT2A affinity than the 2,4,5-pattern. frontiersin.org This comparison highlights the importance of the specific methoxy substitution pattern in determining receptor interaction.

Table 3: Comparative Receptor Affinities (Kᵢ, nM) of Related Psychedelic Compounds

| Compound | Class | 5-HT2A Affinity (Kᵢ) | 5-HT2C Affinity (Kᵢ) | Notes |

|---|---|---|---|---|

| DOB (racemic) | 2,5-Dimethoxyamphetamine | 0.79 | 2.5 | High affinity, (R)-isomer is more potent. |

| 2C-B | 2,5-Dimethoxyphenethylamine | 1.0 | 8.8 | Phenethylamine analogue of DOB, less selective. |

| Mescaline | 3,4,5-Trimethoxyphenethylamine | 512 | 2100 | Lower affinity due to 3,4,5-pattern. |

| TMA-2 | 2,4,5-Trimethoxyamphetamine | 61 - 4400 (range) | - | More potent than 3,4,5-isomer (TMA). |

| 4-PhPr-3,5-DMA | 3,5-Dimethoxyamphetamine | 4 | 40 | Demonstrates high affinity is possible with 3,5-pattern. |

Data compiled from multiple sources for comparative purposes. nih.govnih.govfrontiersin.orgwikipedia.org

Modifications to Enhance or Alter Receptor Selectivity

The structure-activity relationship (SAR) of 4-bromo-3,5-dimethoxyamphetamine and its analogues reveals that specific structural modifications can significantly influence their binding affinity and selectivity for various neurotransmitter receptors, particularly serotonin (5-HT) receptor subtypes. Research has focused on altering substituents on the phenyl ring and modifying the amphetamine backbone to tune the pharmacological profile of these compounds.

Influence of Phenyl Ring Substituents

The substitution pattern on the phenyl ring is a critical determinant of receptor affinity and selectivity. While the 2,4,5-substitution pattern, as seen in well-studied compounds like 4-bromo-2,5-dimethoxyamphetamine (DOB), typically confers high affinity for the 5-HT₂ receptor family, it often results in low selectivity between the 5-HT₂ₐ and 5-HT₂ᵣ subtypes. nih.govnih.gov In contrast, the 3,4,5-trisubstituted series, to which 4-bromo-3,5-dimethoxyamphetamine belongs, generally exhibits a different pharmacological profile.

Studies on 4-alkoxy-3,5-dimethoxyamphetamines (a class of compounds known as 3C-scalines) demonstrate that modifications at the 4-position are key to modulating receptor interactions. frontiersin.orgresearchgate.net

Extension of the 4-Alkoxy Group: Increasing the length of the alkoxy chain at the 4-position generally leads to an increase in binding affinity for both 5-HT₂ₐ and 5-HT₂ᵣ receptors. frontiersin.orgresearchgate.net For instance, extending the substituent from a methoxy to a larger alkoxy group can enhance affinity. This trend is also observed in the related 2,5-dimethoxyamphetamine series, where increasing the size and lipophilicity of the 4-substituent enhances affinities at 5-HT₂ₐ/₂ᵣ subtypes. nih.gov However, in the 3C-scaline series, this modification also enhances the activation potency and efficacy specifically at the 5-HT₂ₐ receptor, while not affecting the 5-HT₂ₑ receptor. frontiersin.orgresearchgate.net This suggests a mechanism for improving 5-HT₂ₐ selectivity over 5-HT₂ₑ.

Fluorination of the 4-Alkoxy Substituent: The introduction of fluorine atoms to the 4-alkoxy group has been shown to increase binding affinities at both 5-HT₂ₐ and 5-HT₂ᵣ receptors. frontiersin.orgresearchgate.net Furthermore, this modification can increase the activation potency and efficacy at both 5-HT₂ₐ and 5-HT₂ₑ receptors, indicating that fluorination can enhance activity at multiple receptor subtypes. frontiersin.orgresearchgate.net

Selectivity for 5-HT₂ₐ vs. other receptors: The 3C-scaline analogues generally show a marginal preference for the 5-HT₂ₐ receptor over the 5-HT₂ᵣ and 5-HT₁ₐ receptors. frontiersin.orgresearchgate.net Most of these derivatives exhibit a moderate to high preference for the 5-HT₂ₐ receptor compared to the 5-HT₁ₐ receptor. frontiersin.org This is a notable difference from many non-selective phenethylamines that bind with high affinity across the 5-HT₂ family. nih.gov In the 2,5-dimethoxyamphetamine series, increasing the length of the 4-alkyl chain has been shown to increase selectivity for 5-HT₂ₐ over both 5-HT₁ₐ and 5-HT₂ᵣ receptors. researchgate.net

The table below summarizes the in vitro receptor binding affinities (Ki, nM) for a series of 4-substituted-3,5-dimethoxyamphetamine analogues (3C-scalines) compared to the parent compound, 3,4,5-trimethoxyamphetamine (TMA).

| Compound | 4-Position Substituent | 5-HT₂ₐ Ki (nM) | 5-HT₂ᵣ Ki (nM) | 5-HT₁ₐ Ki (nM) |

|---|---|---|---|---|

| TMA | -OCH₃ | 9500 | >10000 | >10000 |

| 3C-E | -OCH₂CH₃ | 1000 | 1400 | >10000 |

| 3C-P | -O(CH₂)₂CH₃ | 150 | 310 | 4400 |

| 3C-AL | -OCH₂CH=CH₂ | 200 | 470 | 3800 |

| 3C-2-F | -OCH₂CH₂F | 270 | 420 | >10000 |

Data sourced from Kolaczynska et al., 2021. frontiersin.org

Conformational Restriction and Backbone Modifications

Altering the molecular backbone through cyclization is another strategy to enhance receptor selectivity. By restricting the conformational freedom of the side chain or the methoxy groups, it is possible to create analogues with unique receptor interaction profiles.

For example, in the related 2,5-dimethoxy series, conformational restriction of the methoxy groups has been shown to increase in vitro potency. nih.gov The cyclization of the amphetamine side chain itself, as seen in tranylcypromine (B92988) (trans-2-phenylcyclopropyl-1-amine), which can be viewed as a cyclized analogue of amphetamine, results in a compound that acts as a potent monoamine oxidase inhibitor, demonstrating a dramatic shift in primary pharmacological target. wikipedia.org

While specific data on cyclized analogues of 4-bromo-3,5-dimethoxyamphetamine are scarce, research on related structures suggests this is a viable path to altering selectivity. For instance, creating tricyclic structures that mimic portions of more rigid molecules like LSD can lead to compounds with high affinity for specific receptor subtypes, including not only serotonin receptors but also muscarinic acetylcholine (B1216132) receptors. nih.gov This highlights that significant modifications to the amphetamine backbone can introduce affinity for entirely different receptor families.

These studies collectively indicate that the 3,5-dimethoxy substitution pattern provides a distinct scaffold from the more extensively studied 2,5-dimethoxy series. Modifications, particularly at the 4-position, allow for the fine-tuning of affinity and functional activity, offering a pathway to develop ligands with enhanced selectivity for the 5-HT₂ₐ receptor.

Preclinical Pharmacological Investigations of S 4 Bromo 3,5 Dimethoxyamphetamine

In Vitro Cell-Based Assays for Receptor Activation and Signaling

In vitro cell-based assays are fundamental in determining the pharmacological profile of a compound at specific molecular targets. For a novel psychoactive compound like (S)-4-Bromo-3,5-dimethoxyamphetamine, these assays would typically involve cultured cells genetically engineered to express specific receptors, such as serotonin (B10506), dopamine (B1211576), and adrenergic receptors.

Key parameters measured in these assays include:

Binding Affinity (Ki): This measures how strongly the compound binds to a receptor. A lower Ki value indicates a higher binding affinity.

Functional Activity (EC50 and Emax): These parameters determine the compound's ability to activate the receptor once bound. EC50 is the concentration of the compound that produces 50% of its maximal effect, while Emax represents the maximum possible effect.

While extensive data of this nature exists for other phenethylamines, specific Ki, EC50, or Emax values for (S)-4-Bromo-3,5-dimethoxyamphetamine at various receptors are not documented in the available scientific literature. nih.gov

Table 1: Hypothetical Data Table for In Vitro Receptor Binding and Functional Activity of (S)-4-Bromo-3,5-dimethoxyamphetamine

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) |

| 5-HT1A | Data Not Available | Data Not Available | Data Not Available |

| 5-HT2A | Data Not Available | Data Not Available | Data Not Available |

| 5-HT2C | Data Not Available | Data Not Available | Data Not Available |

| Dopamine D2 | Data Not Available | Data Not Available | Data Not Available |

| Adrenergic α1 | Data Not Available | Data Not Available | Data Not Available |

| Adrenergic α2 | Data Not Available | Data Not Available | Data Not Available |

| SERT | Data Not Available | Data Not Available | Data Not Available |

| DAT | Data Not Available | Data Not Available | Data Not Available |

| NET | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no specific data for (S)-4-Bromo-3,5-dimethoxyamphetamine is currently available.

Neurochemical Assessments in Animal Brain Tissue

To understand how (S)-4-Bromo-3,5-dimethoxyamphetamine might affect brain chemistry, researchers would typically conduct neurochemical assessments in animal models. These studies provide insights into the compound's effects on neurotransmitter systems.

Currently, there are no published studies detailing the effects of (S)-4-Bromo-3,5-dimethoxyamphetamine on neurotransmitter levels or turnover rates in any animal model. nih.gov

Table 2: Hypothetical Data Table for Neurotransmitter Level Changes Induced by (S)-4-Bromo-3,5-dimethoxyamphetamine in Rat Brain

| Brain Region | Neurotransmitter | Change from Baseline (%) |

| Prefrontal Cortex | Serotonin (5-HT) | Data Not Available |

| Prefrontal Cortex | Dopamine (DA) | Data Not Available |

| Striatum | Dopamine (DA) | Data Not Available |

| Nucleus Accumbens | Dopamine (DA) | Data Not Available |

This table is for illustrative purposes only, as no specific data for (S)-4-Bromo-3,5-dimethoxyamphetamine is currently available.

The long-term or repeated administration of a psychoactive compound can lead to adaptive changes in the brain, including alterations in enzyme activity and gene expression. For instance, studies might investigate changes in the activity of monoamine oxidase (MAO), the enzyme responsible for breaking down monoamine neurotransmitters. Gene expression profiling, using techniques like RT-PCR or microarrays, could identify up- or down-regulation of genes encoding for receptors, transporters, or signaling proteins.

There is no available research on the effects of (S)-4-Bromo-3,5-dimethoxyamphetamine on enzyme activity or gene expression in the brain.

Animal Models for Studying Receptor-Mediated Behavioral Responses

Behavioral pharmacology studies in animals are crucial for understanding the in vivo effects of a compound and for predicting its potential psychoactive properties in humans.

The head-twitch response (HTR) in rodents is a well-established behavioral model used to screen for potential hallucinogenic-like activity. nih.govnih.gov This behavior is primarily mediated by the activation of serotonin 5-HT2A receptors. nih.gov A compound that induces a significant, dose-dependent increase in head twitches is presumed to have agonist activity at this receptor.

There are no published studies that have investigated the ability of (S)-4-Bromo-3,5-dimethoxyamphetamine to induce the head-twitch response in any rodent species.

Drug discrimination is a sophisticated behavioral paradigm used to assess the subjective effects of a compound in animals. nih.gov In these studies, animals are trained to recognize the internal state produced by a specific drug and to differentiate it from a saline injection. Once trained, they can be tested with a novel compound to see if it substitutes for the training drug, indicating similar subjective effects.

For a compound like (S)-4-Bromo-3,5-dimethoxyamphetamine, it would be informative to test its ability to substitute for known hallucinogens like DOM or LSD, or for stimulants like amphetamine. However, no drug discrimination studies involving (S)-4-Bromo-3,5-dimethoxyamphetamine have been reported in the scientific literature. nih.gov

Neuroimaging Techniques in Animal Models (e.g., PET, SPECT) for Receptor Occupancy

To date, specific preclinical neuroimaging studies using techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) to determine the in vivo receptor occupancy of (S)-4-Bromo-3,5-dimethoxyamphetamine in animal models have not been reported in the scientific literature. PET and SPECT are powerful in vivo imaging tools that allow for the non-invasive measurement of a drug's binding to its target receptors in the brain. drugbank.comnih.gov These studies typically involve the administration of a radiolabeled ligand that binds to a specific receptor, followed by the administration of the compound being tested to measure the displacement of the radioligand and thus determine receptor occupancy. drugbank.com

While direct neuroimaging data for (S)-4-Bromo-3,5-dimethoxyamphetamine is not available, in vitro binding assays have provided some insight into its potential targets. A study on the racemic mixture of 4-Bromo-3,5-dimethoxyamphetamine (B12805305) (4-Br-3,5-DMA) indicated a relatively high affinity for the serotonin 5-HT2A and 5-HT2C receptors, with Ki values of 210 nM and 570 nM, respectively. wikipedia.org However, it is important to note that this compound was reported to be inactive as a psychedelic at the doses assessed. wikipedia.org The affinity for these receptors suggests potential interaction, but without in vivo receptor occupancy data from PET or SPECT studies, the extent to which (S)-4-Bromo-3,5-dimethoxyamphetamine engages these targets in a living organism remains uncharacterized.

The general consensus in the available literature is that there is very little data on the pharmacological properties, metabolism, and toxicity of 4-Bromo-3,5-dimethoxyamphetamine. dbpedia.orgchemeurope.comwikipedia.org

Computational Chemistry and Molecular Modeling of S 4 Bromo 3,5 Dimethoxyamphetamine

Molecular Docking Simulations with Receptor Models (e.g., 5-HT2A, 5-HT2C)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This technique is instrumental in understanding the interaction between a ligand, such as (S)-4-Bromo-3,5-dimethoxyamphetamine, and its receptor, most notably the serotonin (B10506) 5-HT2A and 5-HT2C receptors, which are key targets for psychedelic compounds. nih.govnih.gov

In a typical docking simulation, the (S)-4-Bromo-3,5-dimethoxyamphetamine molecule would be placed into the binding pocket of a 5-HT2A receptor model. The simulation would then explore various possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose. The results would likely indicate key interactions, such as hydrogen bonds between the amine group of the amphetamine and specific residues like Asp155 in the third transmembrane domain (TM3), and hydrophobic interactions between the aromatic ring and residues like Phe339 and Phe340 in TM6. acs.orgnih.gov The stereochemistry of the (S)-enantiomer is crucial, as it dictates the specific spatial arrangement of the molecule and its ability to fit optimally within the chiral environment of the receptor's binding pocket. nih.gov

A hypothetical docking study of (S)-4-Bromo-3,5-dimethoxyamphetamine with the 5-HT2A receptor might yield results similar to those observed for other phenethylamine (B48288) agonists. The table below illustrates potential key interacting residues and the types of interactions that would be expected.

| Interacting Residue (5-HT2A) | Potential Interaction Type with (S)-4-Bromo-3,5-dimethoxyamphetamine |

| Asp155 (TM3) | Hydrogen Bond with the protonated amine |

| Ser159 (TM3) | Hydrogen Bond with a methoxy (B1213986) group |

| Ser239 (TM5) | Hydrogen Bond with a methoxy group |

| Phe339 (TM6) | π-π Stacking with the aromatic ring |

| Phe340 (TM6) | Hydrophobic interaction with the aromatic ring |

| Tyr370 (TM7) | Potential hydrogen bond or hydrophobic interaction |

This table is illustrative and based on docking studies of related phenethylamine compounds with the 5-HT2A receptor. acs.orgnih.gov

Molecular Dynamics Simulations for Ligand-Receptor Conformational Analysis

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction compared to the static view of molecular docking. rsc.orgnih.govbiorxiv.org By simulating the movements of atoms and molecules over time, MD can reveal how the binding of a ligand like (S)-4-Bromo-3,5-dimethoxyamphetamine might induce conformational changes in the receptor, which is crucial for receptor activation and downstream signaling. rsc.orgnih.gov

MD simulations of GPCRs like the 5-HT2A receptor are computationally intensive but offer invaluable insights. nih.govbiorxiv.org An MD simulation would start with the docked complex of (S)-4-Bromo-3,5-dimethoxyamphetamine and the 5-HT2A receptor embedded in a model lipid bilayer with surrounding water molecules to mimic the cellular environment. nih.gov Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is calculated based on a force field that describes the interatomic forces. biorxiv.org

For (S)-4-Bromo-3,5-dimethoxyamphetamine, an MD simulation could analyze the stability of the binding pose predicted by docking. It would also reveal the flexibility of the ligand within the binding pocket and the conformational changes in the receptor, such as the movement of the transmembrane helices, particularly the outward tilt of TM6, which is a hallmark of GPCR activation. nih.gov The simulation could also shed light on the role of specific water molecules in mediating the interaction between the ligand and the receptor.

A hypothetical MD simulation of (S)-4-Bromo-3,5-dimethoxyamphetamine bound to the 5-HT2A receptor could track key metrics over time, as illustrated in the table below.

| Simulation Metric | Description | Expected Outcome for an Agonist |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone from its initial structure. | The protein should reach a stable equilibrium after an initial period of fluctuation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Higher fluctuations might be observed in loop regions and at the cytoplasmic end of transmembrane helices upon agonist binding. |

| Ligand-Receptor Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds over time. | Stable hydrogen bonds between the ligand and key residues would indicate a stable binding mode. |

| TM6 Tilt Angle | Measures the angle of the sixth transmembrane helix relative to the membrane normal. | An increase in the outward tilt of TM6 would be indicative of receptor activation. |

This table presents hypothetical metrics and expected outcomes for an MD simulation of an agonist with the 5-HT2A receptor based on general principles of GPCR activation. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. scielo.bracs.org For psychedelic phenethylamines, QSAR studies aim to identify the molecular properties (descriptors) that are most important for their hallucinogenic activity, which is often correlated with their affinity for the 5-HT2A receptor. nih.govacs.org

While specific QSAR models for (S)-4-Bromo-3,5-dimethoxyamphetamine are not published, numerous studies have been conducted on broader sets of hallucinogenic amphetamines. acs.orgresearchgate.net These studies typically use a range of molecular descriptors, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

A QSAR study involving (S)-4-Bromo-3,5-dimethoxyamphetamine would likely find that electronic properties, such as the electron-donating nature of the methoxy groups and the electron-withdrawing effect of the bromine atom, play a significant role in its activity. The position of these substituents on the phenyl ring is also critical. The stereochemistry at the alpha-carbon is another crucial descriptor, with the (S)-enantiomer often showing different activity compared to the (R)-enantiomer. nih.gov

The following table provides examples of molecular descriptors that would be relevant in a QSAR study of substituted amphetamines and their expected influence on 5-HT2A receptor affinity.

| Descriptor Type | Example Descriptor | Expected Influence on 5-HT2A Affinity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Higher HOMO energy is often correlated with increased agonist activity for phenethylamines. |

| Steric | Molecular Volume | An optimal molecular volume is required to fit the binding pocket; excessively large substituents can decrease affinity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in the receptor, up to a certain point. |

| Topological | Molecular Connectivity Indices | These indices capture the branching and complexity of the molecular structure, which influences receptor fit. |

This table is based on general findings from QSAR studies on hallucinogenic phenethylamines. acs.orgresearchgate.net

Pharmacophore Modeling for Receptor Interaction Site Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. youtube.comnih.govnih.gov For 5-HT2A agonists like (S)-4-Bromo-3,5-dimethoxyamphetamine, a pharmacophore model would define the spatial relationships between key features such as a protonated amine, an aromatic ring, and hydrogen bond acceptors (the methoxy groups). digitellinc.comnih.gov

Pharmacophore models can be generated in two primary ways: ligand-based, by aligning a set of active molecules and extracting common features, or structure-based, by analyzing the interaction points within the receptor's binding site. nih.gov Given the availability of 5-HT2A receptor models, a structure-based approach would be highly informative. acs.orgnih.gov

A pharmacophore model for (S)-4-Bromo-3,5-dimethoxyamphetamine's interaction with the 5-HT2A receptor would likely consist of the following features:

A positive ionizable feature: corresponding to the protonated amine group.

An aromatic ring feature: representing the phenyl ring.

Two hydrogen bond acceptor features: corresponding to the oxygen atoms of the two methoxy groups.

The precise 3D arrangement of these features, including the distances and angles between them, would be critical for high-affinity binding and agonist activity. This model could then be used to screen virtual compound libraries to identify novel molecules with potential 5-HT2A agonist activity. nih.govnih.gov

In Silico Prediction of Metabolic Pathways and Products

In silico methods can predict the metabolic fate of a drug by identifying likely sites of metabolism (SOMs) and the resulting metabolites. nih.govresearchgate.netnih.gov These predictions are typically based on knowledge of the major drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and use either rule-based systems or machine learning models trained on large datasets of known metabolic transformations. nih.govresearchgate.net